![molecular formula C17H17NO3 B4431384 N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4431384.png)
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BPAP, is a synthetic compound that belongs to the class of phenethylamines. BPAP has been found to exhibit a range of interesting pharmacological properties, including dopamine receptor agonism and anti-Parkinsonian effects.
Mechanism of Action
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a potent dopamine receptor agonist, with a high affinity for the D2 receptor subtype. It has been suggested that this compound may act as a partial agonist at the D2 receptor, which may contribute to its anti-Parkinsonian effects. This compound has also been found to increase the release of dopamine in the striatum, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in the striatum of rats. This suggests that this compound may increase dopamine synthesis and release in the brain. In addition, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. It is a highly selective dopamine receptor agonist, which allows for the study of dopamine receptor signaling pathways without the confounding effects of other neurotransmitters. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective dopamine receptor agonists based on the structure of this compound. Another area of research is the exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and addiction. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on the brain and behavior.
Scientific Research Applications
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in Parkinson's disease and other movement disorders. In animal studies, this compound has been shown to improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been found to have anti-depressant and anti-anxiety effects in animal models.
properties
IUPAC Name |
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(13-5-3-2-4-6-13)18-17(19)14-7-8-15-16(11-14)21-10-9-20-15/h2-8,11-12H,9-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIEEWVBQVCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.